L-Stercobilinogen

描述

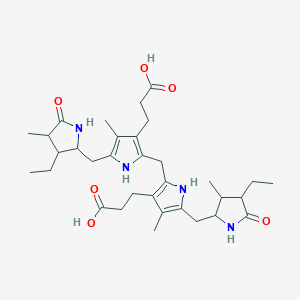

Structure

2D Structure

属性

IUPAC Name |

3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(4-ethyl-3-methyl-5-oxopyrrolidin-2-yl)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H48N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h16,19-21,26-27,34-35H,7-15H2,1-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGRRZVYCXLHII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(=O)NC1CC2=C(C(=C(N2)CC3=C(C(=C(N3)CC4C(C(C(=O)N4)CC)C)C)CCC(=O)O)CCC(=O)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H48N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17095-63-5 | |

| Record name | (2R,3R,4S,16S,17R,18R)-2,17-Diethyl-1,2,3,4,5,10,15,16,17,18,19,22,23,24-tetradecahydro-3,7,13,18-tetramethyl-1,19-dioxo-21H-biline-8,12-dipropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17095-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biochemical Pathways of Stercobilinogen Formation

Heme Degradation and Bilirubin (B190676) Biosynthesis

The journey to stercobilinogen begins with the catabolism of heme, a component of hemoglobin found in red blood cells. wikipedia.orgmicrobenotes.com This process primarily occurs in macrophages of the reticuloendothelial system, particularly in the spleen. microbenotes.comnih.gov

Heme Oxygenase Activity and Biliverdin (B22007) Formation

The initial and rate-limiting step in heme degradation is catalyzed by the enzyme heme oxygenase (HO). researchgate.netmdpi.com This enzyme cleaves the heme ring, a cyclic tetrapyrrole containing iron, to produce biliverdin, a green pigment. microbenotes.comresearchgate.netrsc.org This reaction requires oxygen and NADPH and also releases a molecule of carbon monoxide (CO) and a free iron ion (Fe²⁺). researchgate.netnih.gov There are two main isoforms of heme oxygenase: HO-1, which is inducible by various stressors, and HO-2, which is constitutively expressed and plays a role in the normal turnover of heme. pnas.orgnumberanalytics.com The enzymatic action of heme oxygenase involves a three-step oxidation of hemin (B1673052) to biliverdin. nih.gov

Biliverdin Reductase and Unconjugated Bilirubin Production

Following its formation, biliverdin is rapidly converted to bilirubin by the enzyme biliverdin reductase (BVR). nih.govwikipedia.org This reaction involves the reduction of a double bond between two of the pyrrole (B145914) rings in the biliverdin molecule, resulting in the formation of bilirubin, an orange-yellow pigment. nih.govwikipedia.org The enzyme utilizes NADPH as a reducing agent in this process. wikipedia.org The resulting bilirubin is in its unconjugated form, which is lipid-soluble and not readily excretable. nih.govwikipedia.org This unconjugated bilirubin then enters the bloodstream where it binds to albumin for transport to the liver. microbenotes.comnih.gov

Hepatic Processing of Bilirubin

Once transported to the liver, bilirubin undergoes further processing to facilitate its excretion from the body.

Bilirubin Glucuronidation by UDP-Glucuronosyltransferase 1A1 (UGT1A1)

In the hepatocytes of the liver, unconjugated bilirubin is made water-soluble through a process called glucuronidation. nih.govlongdom.org This crucial step is catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1), which is primarily found in liver cells. medlineplus.govnih.gov UGT1A1 is the only enzyme responsible for this process. medlineplus.govnih.gov The enzyme attaches one or two molecules of glucuronic acid to the propionic acid side chains of the bilirubin molecule. nih.govjst.go.jp This results in the formation of bilirubin monoglucuronide and bilirubin diglucuronide, collectively known as conjugated bilirubin. nih.govhmdb.ca Conjugated bilirubin is water-soluble and can be excreted from the body. longdom.orgmedlineplus.gov

Biliary Excretion of Conjugated Bilirubin via Multidrug Resistance-Associated Protein 2 (MRP2)

Conjugated bilirubin is actively transported from the hepatocytes into the bile canaliculi. gpnotebook.combasicmedicalkey.com This excretion is mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), an ATP-dependent transporter located on the apical membrane of hepatocytes. nih.govphysiology.orgwjgnet.com MRP2 is the primary transporter for conjugated bilirubin into the bile. basicmedicalkey.comaasld.org From the bile canaliculi, the conjugated bilirubin travels down the biliary tree and is released into the duodenum as a component of bile. gpnotebook.com

Intestinal Microbial Transformation to Stercobilinogen

In the intestine, conjugated bilirubin is acted upon by the resident gut microbiota. wikipedia.orgresearchgate.net Bacterial enzymes, such as β-glucuronidases, first deconjugate the bilirubin, converting it back to unconjugated bilirubin. wikipedia.orgmdpi.com This unconjugated bilirubin is then subject to a series of reductions by anaerobic bacteria. mdpi.comnih.gov

The initial reduction product is urobilinogen (B88839). wikipedia.orgnih.gov A portion of this urobilinogen can be further reduced by intestinal bacteria to form stercobilinogen. wikipedia.orghmdb.canih.gov The bacterial species known to be involved in the conversion of bilirubin to urobilinogen include certain strains of Clostridium and Bacteroides fragilis. nih.govresearchgate.net The final step in this pathway is the oxidation of the colorless stercobilinogen to stercobilin (B1237259), the pigment that gives feces its characteristic brown color. wikipedia.orgmedkoo.com A portion of urobilinogen is reabsorbed from the gut and can be excreted in the urine as urobilin (B239242). microbenotes.comnih.gov

Table 1: Key Enzymes and Transporters in Stercobilinogen Formation

| Molecule | Action | Location |

|---|---|---|

| Heme Oxygenase (HO) | Converts heme to biliverdin | Reticuloendothelial System (e.g., Spleen) |

| Biliverdin Reductase (BVR) | Reduces biliverdin to unconjugated bilirubin | Reticuloendothelial System (e.g., Spleen) |

| UDP-Glucuronosyltransferase 1A1 (UGT1A1) | Conjugates bilirubin with glucuronic acid | Liver (Hepatocytes) |

| Multidrug Resistance-Associated Protein 2 (MRP2) | Transports conjugated bilirubin into bile | Liver (Hepatocytes) |

| Bacterial Enzymes (e.g., β-glucuronidase, bilirubin reductase) | Convert conjugated bilirubin to urobilinogen and then stercobilinogen | Intestine |

Deconjugation of Bilirubin Glucuronides by Bacterial β-Glucuronidases

The journey to stercobilinogen begins with conjugated bilirubin, specifically bilirubin diglucuronide, which is excreted from the liver into the small intestine via bile. hmdb.ca In the intestinal lumen, this water-soluble form of bilirubin encounters a crucial enzyme produced by gut bacteria: β-glucuronidase. researchgate.netnih.govmdpi.com This enzyme hydrolyzes the glucuronic acid conjugates from bilirubin, a process known as deconjugation, yielding unconjugated bilirubin. researchgate.netnih.govfoodandnutritionresearch.net

This deconjugation step is critical because only unconjugated bilirubin can be further metabolized by the gut microbiota. nih.gov A significant portion of this unconjugated bilirubin can be reabsorbed back into circulation, a process known as enterohepatic circulation. nih.gov The activity of bacterial β-glucuronidases directly influences the amount of bilirubin available for both reabsorption and further conversion down the pathway to stercobilinogen. mdpi.comnih.gov

Several bacterial species residing in the gut are known to produce β-glucuronidase, including members of the Clostridium, Escherichia, and Klebsiella genera. researchgate.netnih.gov Studies have shown that Clostridium perfringens exhibits particularly high β-glucuronidase activity, suggesting its significant role in the deconjugation of bilirubin diglucuronide. researchgate.netnih.gov

Enzymatic Reduction of Unconjugated Bilirubin to Urobilinogen: The Role of Bilirubin Reductase (BilR)

Once unconjugated bilirubin is available in the gut, it undergoes a pivotal reduction step to form urobilinogen. This reaction is catalyzed by a specific bacterial enzyme called bilirubin reductase (BilR). nih.govwikipedia.orgnews-medical.net The discovery of BilR has been a significant advancement in understanding heme metabolism, as it was previously thought that multiple enzymes were involved in this conversion. nih.gov

The reduction of bilirubin to urobilinogen is a crucial step that commits the bilirubin molecule to excretion. nih.gov Unlike the lipid-soluble unconjugated bilirubin, urobilinogen is water-soluble and therefore more readily excreted in feces. nih.gov Bacteria are solely responsible for this reduction, likely using bilirubin as a terminal electron acceptor in the anaerobic environment of the gut. nih.gov

Microbial Conversion of Urobilinogen to Stercobilinogen

Following its formation, urobilinogen is further metabolized by the gut microbiota into stercobilinogen. nih.govwikipedia.orgksumsc.comnih.gov This conversion is also a reduction reaction, carried out by anaerobic bacteria in the colon, with Clostridium species being particularly implicated.

While the exact enzymatic machinery for this step is less characterized than that for the bilirubin-to-urobilinogen conversion, it is a recognized and essential part of the pathway. nih.gov Stercobilinogen is a colorless compound and represents the final reductive step in this intestinal metabolic cascade before excretion. wikipedia.orggpnotebook.com The majority of the urobilinogen produced in the gut is converted to stercobilinogen. ksumsc.com

Spontaneous Oxidation of Stercobilinogen to Stercobilin

Stercobilinogen, the final product of anaerobic bacterial metabolism of bilirubin in the gut, is itself a precursor. wikipedia.org Upon exposure to air, typically after excretion in the feces, stercobilinogen undergoes spontaneous oxidation to form stercobilin. wikipedia.orgksumsc.com

Microbiome Host Interactions in Stercobilinogen Metabolism

Identification of Key Gut Microbiota Species in Stercobilinogen Synthesis

Several bacterial species, primarily residing in the anaerobic environment of the gut, have been identified as crucial for the initial reduction of bilirubin (B190676). While the complete pathway to stercobilinogen is not fully elucidated for all species, specific bacteria are consistently implicated in this metabolic process.

Members of the genus Clostridium are well-documented for their ability to metabolize bilirubin. nih.govnih.gov Specific strains of Clostridium ramosum, Clostridium perfringens, and Clostridium difficile have been identified as capable of reducing bilirubin. ptbioch.edu.plresearchgate.netresearchgate.net Early research using germ-free animals demonstrated that colonization with Clostridium ramosum was sufficient to enable the production of stercobilinogen, highlighting its direct role in the synthesis pathway. mdpi.comnih.gov Studies have also shown that C. perfringens can reduce various bile pigments, though one investigation noted that the specific strain studied produced urobilinogen (B88839) species but did not proceed to form stercobilinogen. ptbioch.edu.plnih.gov These findings underscore that the metabolic capabilities can be strain-specific.

Bacteroides fragilis is another key bacterial species known to participate in the reduction of bilirubin to urobilinoids. nih.govmdpi.comptbioch.edu.plresearchgate.net As one of the most common bacteria in the gut, its contribution to this metabolic pathway is significant. nih.gov The presence of bacteria like B. fragilis is essential for the conversion of bilirubin, preventing its accumulation and subsequent reabsorption into circulation. researchgate.net

The phylum Firmicutes is a major contributor to bilirubin metabolism in the human gut. nih.govresearchgate.netbiorxiv.orgnih.gov In fact, the enzyme responsible for the primary reduction step is predominantly encoded by species within this phylum. researchgate.net The class Clostridia, which includes the aforementioned Clostridium species, is particularly rich in bilirubin-reducing bacteria. news-medical.net Recent studies have expanded the list of known bilirubin reducers within Firmicutes to include species such as Clostridium symbiosum and Ruminococcus gnavus. nih.gov Other common gut bacteria belonging to Firmicutes, like Roseburia intestinalis and Faecalibacterium prausnitzii, have also been identified as carrying the necessary genetic machinery for bilirubin reduction. nih.gov

Table 1: Key Gut Microbiota in Bilirubin and Stercobilinogen Metabolism

| Phylum | Species | Known Role in Metabolism | Citations |

| Firmicutes | Clostridium ramosum | Reduces bilirubin; enables stercobilinogen production. | mdpi.comnih.gov |

| Clostridium perfringens | Reduces bilirubin to urobilinogen species. | nih.govptbioch.edu.plnih.gov | |

| Clostridium difficile | Reduces bilirubin. | nih.govmdpi.com | |

| Clostridium symbiosum | Reduces bilirubin. | nih.gov | |

| Ruminococcus gnavus | Reduces bilirubin. | nih.gov | |

| Bacteroidetes | Bacteroides fragilis | Reduces bilirubin to urobilinoids. | nih.govmdpi.comptbioch.edu.pl |

Bacteroides fragilis

Microbial Enzymology of Bilirubin and Urobilinogen Reduction

The conversion of bilirubin to stercobilinogen is a multi-step enzymatic process. While the initial reduction is now well-characterized, subsequent steps remain an area of active investigation.

Recent research has successfully identified the gut microbial enzyme responsible for the reduction of bilirubin to urobilinogen. researchgate.netnih.govnews-medical.netnih.gov This enzyme, named bilirubin reductase (BilR), belongs to the Old Yellow Enzyme family of oxidoreductases. oup.combiorxiv.org The discovery of BilR filled a significant gap in understanding the heme degradation pathway. biorxiv.orgnih.gov

Biochemical and genomic analyses have revealed that the bilR gene is predominantly found in the Firmicutes phylum of gut bacteria. nih.govbiorxiv.org Its presence is nearly universal in the gut microbiomes of healthy human adults but is less prevalent in infants and individuals with inflammatory bowel disease. nih.govresearchgate.netnih.govnews-medical.net The enzyme's distribution aligns with the bacterial species previously identified as bilirubin reducers, including strains of Clostridium and other Firmicutes. nih.gov

Table 2: Characteristics of Bilirubin Reductase (BilR)

| Characteristic | Description | Citations |

| Function | Catalyzes the reduction of bilirubin to urobilinogen. | nih.govresearchgate.netbiorxiv.orgnih.govnews-medical.net |

| Enzyme Family | Member of the Old Yellow Enzyme (OYE) family of oxidoreductases. | oup.combiorxiv.org |

| Primary Distribution | Predominantly encoded by species within the Firmicutes phylum. | nih.govresearchgate.netbiorxiv.orgnih.gov |

| Host Prevalence | Nearly ubiquitous in healthy adult human gut microbiomes; decreased in neonates and IBD patients. | nih.govresearchgate.netnih.govnews-medical.net |

Following the formation of urobilinogen by BilR, a further reduction is required to produce stercobilinogen. derangedphysiology.commdpi.comwikipedia.org This subsequent conversion step is also carried out by the gut microbiota. nih.gov However, the specific enzyme or enzymes responsible for the reduction of urobilinogen to stercobilinogen have not yet been identified or characterized. nih.govmdpi.com This remains a key gap in the complete elucidation of the heme metabolism pathway. nih.gov It is understood that after its formation, stercobilinogen is oxidized to stercobilin (B1237259), the pigment that gives feces its characteristic brown color. wikipedia.orgresearchgate.netwikipedia.org

Characterization of Bilirubin Reductase (BilR) and its Distribution

Influence of Gut Microbiome Composition on Stercobilinogen Levels

The transformation of bilirubin into stercobilinogen is an exclusively microbial process that occurs in the anaerobic environment of the large intestine. nih.gov Consequently, the composition and metabolic activity of the gut microbiome are paramount in determining the levels of stercobilinogen produced. The absence of intestinal bacteria, as seen in germ-free animals or newborns, results in the elimination of bilirubin reduction and the absence of urobilinoids, including stercobilinogen, in feces. researchgate.netcapes.gov.brscispace.com

Specific bacterial species have been identified as key players in the reduction of bilirubin to urobilinoids. Research has pinpointed several species within the Firmicutes phylum, particularly from the Clostridium genus, as being capable of this conversion. nih.gov Strains such as Clostridium perfringens and Clostridium difficile have been isolated from neonatal stools and have demonstrated the ability to reduce bilirubin. researchgate.net Additionally, Bacteroides fragilis has been identified as a bilirubin-reducing bacterium. nih.govnih.gov The presence and abundance of these bacteria are directly correlated with the capacity to produce stercobilinogen.

Recent scientific advancements have led to the discovery of the specific enzyme responsible for the initial step in this pathway: bilirubin reductase. nih.gov The gene encoding this enzyme, bilR, has been identified, and its prevalence within the gut microbiome of healthy adults is nearly universal. nih.govhyphadiscovery.com However, studies have shown a significantly lower prevalence of this gene in individuals with inflammatory bowel disease (IBD) and in infants, which corresponds to altered bilirubin metabolism in these groups. hyphadiscovery.com

Furthermore, studies in neonates with pathologic jaundice have revealed significant differences in their gut microbiome composition compared to healthy neonates. One study observed that neonates with pathologic jaundice had a higher abundance of Bacteroidetes and a lower abundance of Actinobacteria (specifically Bifidobacterium) compared to the control group. frontiersin.org Interestingly, Bacteroidetes levels were negatively correlated with bilirubin levels in the jaundice group, suggesting a complex interplay where the presence of certain bacteria may be a response to, or a factor in, the pathological condition. frontiersin.org Another study noted that in neonates with hyperbilirubinemia, the abundances of Bacteroides and Bifidobacterium were negatively correlated with bilirubin concentrations. nih.gov

Table 1: Influence of Gut Microbiota on Stercobilinogen Production

| Microbial Factor | Effect on Stercobilinogen Production | Relevant Bacterial Genera/Species | Research Findings |

|---|---|---|---|

| Bilirubin Reductase (bilR) Presence | Essential for the conversion of bilirubin to urobilinogen, the precursor of stercobilinogen. | Clostridium spp., Bacteroides fragilis | The gene bilR is nearly universally present in healthy adults but less prevalent in infants and IBD patients. nih.govhyphadiscovery.com |

| Microbial Composition | The abundance of specific bacterial phyla and genera dictates the overall capacity for stercobilinogen synthesis. | Firmicutes (Clostridium), Bacteroides | The Firmicutes phylum, particularly Clostridium species, are known to reduce bilirubin. capes.gov.brnih.gov Neonates with hyperbilirubinemia show altered microbial compositions, including different abundances of Bacteroides and Bifidobacterium. frontiersin.orgnih.gov |

| β-glucuronidase Activity | Deconjugates bilirubin, making it available for reabsorption (enterohepatic circulation), which can reduce the substrate available for stercobilinogen production. | Escherichia coli, Clostridium spp. | High β-glucuronidase activity can increase bilirubin reabsorption, thus decreasing the amount converted to urobilinoids. nih.govmdpi.com |

| Gut Maturation | An immature gut microbiota, as seen in newborns, has a limited capacity for bilirubin reduction. | Bifidobacterium, Bacteroides, Clostridium | The sterile gut of a newborn lacks the necessary bacteria for stercobilinogen formation. Colonization with anaerobic bacteria over time establishes this metabolic pathway. capes.gov.brmdpi.com |

Enterohepatic Circulation of Urobilinoids and Microbial Impact on Reabsorption

Enterohepatic circulation is a process where substances are secreted by the liver into the bile, enter the intestine, are reabsorbed from the intestine into the portal circulation, and are subsequently taken up by the liver again. nih.govclevelandclinic.org While this process is well-documented for bile acids and bilirubin itself, urobilinoids, including stercobilinogen, also participate in this circulatory loop, and their reabsorption is significantly influenced by the gut microbiota. nih.govuconn.edu

Following its formation from bilirubin by gut bacteria in the terminal ileum and colon, a portion of the stercobilinogen is reabsorbed from the intestinal lumen into the portal vein. capes.gov.brnih.govwikipedia.org This reabsorbed stercobilinogen travels to the liver, where most of it is re-excreted into the bile, completing the enterohepatic circuit. nih.gov A smaller fraction bypasses the liver, enters the systemic circulation, and is eventually filtered by the kidneys to be excreted in the urine as urobilin (B239242). nih.gov

Secondly, the composition of the microbiota can influence the extent of urobilinoid reabsorption. While the exact mechanisms and transporters for urobilinoid reabsorption are not fully elucidated, it is known that the biogeography of the gut microbiota plays a role. nih.gov The Firmicutes phylum, which includes bilirubin-reducing bacteria, is present in both the small and large intestines. nih.gov The metabolic activities of these and other bacteria can alter the intestinal environment (e.g., pH), which may affect the solubility and absorption of various compounds, including urobilinoids.

Emerging research suggests that the reabsorption of urobilinogens may be more pronounced in certain metabolic states, such as obesity. nih.govuconn.edu Studies in obese mouse models have detected higher levels of stercobilin in the plasma compared to control mice, indicating that it is reabsorbed from the intestine and enters systemic circulation. researchgate.net This finding suggests that alterations in the gut microbiome associated with obesity might enhance the reabsorption of microbial metabolites like stercobilinogen and its derivatives. researchgate.net

Table 2: Microbial Impact on Enterohepatic Circulation of Urobilinoids

| Aspect of Enterohepatic Circulation | Microbial Influence | Mechanism | Consequence |

|---|---|---|---|

| Substrate Availability for Reabsorption | Reduces reabsorption of unconjugated bilirubin. | Gut bacteria convert lipid-soluble unconjugated bilirubin into more water-soluble urobilinoids (stercobilinogen). nih.govresearchgate.net | Limits enterohepatic circulation of bilirubin, promoting its excretion and lowering serum levels. nih.gov |

| Production of Reabsorbable Metabolites | Produces stercobilinogen, which is then partially reabsorbed. | Anaerobic bacteria, primarily Clostridium and Bacteroides, reduce bilirubin to stercobilinogen in the colon. nih.govresearchgate.net | A portion of the stercobilinogen pool enters the portal circulation, travels to the liver, and is re-secreted into bile. nih.gov |

| Modulation of Reabsorption Efficiency | Potentially alters the rate of stercobilinogen reabsorption. | Changes in gut microbiome composition (e.g., in obesity) may alter intestinal permeability or the expression of unknown transporters. | Increased reabsorption of urobilinoids has been observed in obese animal models, suggesting a link between metabolic state, microbiota, and enterohepatic circulation. uconn.eduresearchgate.net |

| Absence of Microbiota | Eliminates urobilinoid formation, increasing bilirubin reabsorption. | In germ-free conditions or after antibiotic use, bilirubin is not converted to urobilinoids. researchgate.net | Unconjugated bilirubin accumulates in the gut and undergoes significant enterohepatic circulation, potentially leading to higher plasma bilirubin levels. researchgate.netresearchgate.net |

Advanced Methodologies for Stercobilinogen Research

Quantitative Analytical Techniques

Precise measurement of stercobilinogen in biological samples is essential for research. A variety of analytical methods have been developed to separate and quantify this colorless tetrapyrrole.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the analysis of stercobilinogen and related bile pigments. This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing high sensitivity and specificity. In metabolomics studies, LC-MS is used to analyze fecal extracts to identify and quantify metabolites, including stercobilinogen and its oxidized form, stercobilin (B1237259). researchgate.net For instance, UPLC (Ultra-Performance Liquid Chromatography) coupled with a micrOTOFQII mass spectrometer has been used to analyze fecal metabolites. researchgate.net

Tandem mass spectrometry (LC-MS/MS) further enhances the identification process. news-medical.net This method is used to confirm the presence of bilirubin (B190676) reduction products like urobilinogen (B88839), a precursor to stercobilinogen. news-medical.netnih.gov By fragmenting the parent ion and analyzing the resulting product ions, researchers can definitively identify the compounds. For example, multiple reaction monitoring (MRM) can be used to detect specific transitions for stercobilin (m/z 595.4→m/z 345.2), providing quantitative data. researchgate.netbiorxiv.org The high mass accuracy of techniques like Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry makes it possible to distinguish between the isotope peaks of stercobilin and stercobilinogen, which differ by only two hydrogen atoms. nih.gov

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating, identifying, and quantifying components in a mixture. openaccessjournals.comwikipedia.orgadvancechemjournal.com It utilizes a liquid mobile phase to move a sample through a column packed with a solid stationary phase. advancechemjournal.comshimadzu.com The separation is based on the differential interactions of the sample components with the stationary phase. wikipedia.orgshimadzu.com

For stercobilinogen analysis, reverse-phase HPLC is a commonly employed method. This technique uses a non-polar stationary phase and a polar mobile phase. advancechemjournal.com A specific methodology involves using a C18 column to resolve stercobilinogen. The separation is achieved using a gradient elution, where the composition of the mobile phase is changed over time. A typical gradient might run from a higher aqueous content to a higher organic solvent content, for example, changing the ratio of 0.1% formic acid in acetonitrile (B52724)/water from 20:80 to 80:20 over 30 minutes. Detection is often performed using a UV-Vis detector set at 450 nm, which allows for a limit of quantification (LOQ) of 0.1 μg/mL. HPLC has also proven useful in studying the pathogenesis of pigment gallstones by quantifying bilirubin and its conjugates in bile. nih.gov

Table 1: HPLC Parameters for Stercobilinogen Separation

| Parameter | Specification |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | C18 (5 μm particle size, 250 × 4.6 mm) |

| Mobile Phase | Gradient of 0.1% formic acid in acetonitrile and water |

| Gradient | Acetonitrile/water ratio from 20:80 to 80:20 over 30 minutes |

| Detection Wavelength | 450 nm |

| Limit of Quantification (LOQ) | 0.1 μg/mL |

Fluorescence-based assays are highly sensitive methods used to measure enzyme activity. colostate.edu These assays are particularly useful for studying the enzymes involved in bilirubin reduction, which leads to the formation of urobilinogen and subsequently stercobilinogen. news-medical.netresearchgate.net The core principle of these assays is the measurement of a fluorescent product that is generated through an enzyme-catalyzed reaction. colostate.edu

In the context of stercobilinogen research, the assay measures the end products of bilirubin reduction. nih.gov Bilirubin itself is not fluorescent, but its reduction products, the unstable urobilinogen and stercobilinogen, can be oxidized to the more stable and fluorescent compounds, urobilin (B239242) and stercobilin, respectively. nih.govresearchgate.net The oxidation is typically achieved by adding an agent like iodine. nih.govresearchgate.net The resulting fluorescence, which can be enhanced by forming a zinc-urobilin complex, is then measured. researchgate.net The intensity of the fluorescence is proportional to the amount of urobilinogen and stercobilinogen produced, thus reflecting the activity of the bilirubin-reducing enzymes from gut microbiota like Clostridium species. news-medical.netresearchgate.netresearchgate.net These assays have been instrumental in identifying novel gut microbial enzymes, such as bilirubin reductase (BilR), responsible for this critical step in heme metabolism. news-medical.netnih.gov

Spectrophotometry and spectrofluorometry are analytical techniques used to measure the concentration of substances by determining the absorption or emission of light, respectively. nlk.cznih.gov In the study of bile pigments, these methods are often used after a separation step, such as thin-layer chromatography or HPLC, to identify and quantify the isolated compounds. researchgate.netresearchgate.netnih.gov

Pigments isolated from bacterial incubations or biological samples can be analyzed to determine their physical-chemical properties. researchgate.netresearchgate.net For example, after separating bilirubin reduction products, their respective chromogens can be further oxidized and analyzed. researchgate.netresearchgate.net Spectrophotometry and spectrofluorometry, in conjunction with mass spectrometry, help in the structural elucidation and quantification of these catabolites, including different species of urobilinogen. researchgate.netresearchgate.netnlk.cz

Fluorescence-Based Assays for Enzyme Activity

Isotopic Labeling and Tracing Approaches

Isotopic labeling is a key technique in metabolomics for tracing metabolic pathways and for accurate quantification of metabolites. By replacing an atom in a molecule with its heavier, stable isotope, the molecule can be tracked and differentiated by mass spectrometry.

For precise quantitative analysis using mass spectrometry, an internal standard is essential to correct for sample loss during preparation and variations in instrument response. nih.gov Isotopically labeled versions of the analyte of interest are ideal internal standards. nih.gov For stercobilinogen and stercobilin, stable isotope-labeled isotopomers, specifically ¹⁸O-labeled stercobilin, are synthesized for use in quantitative studies. nih.govresearchgate.net

The synthesis involves an acid-catalyzed oxygen exchange reaction. Stercobilin is reacted with trifluoroacetic acid (TFA) in water enriched with the ¹⁸O isotope (H₂¹⁸O). researchgate.net This process exchanges the ¹⁶O atoms in the carboxylic acid groups of stercobilin with ¹⁸O atoms. nih.gov To improve the yield of the labeled product, the reaction can be conducted at an elevated temperature, for example, 70°C for 8 hours, which can achieve significant ¹⁸O incorporation. nih.govresearchgate.net

Following the reaction, the ¹⁸O-labeled stercobilin is purified, typically using solid-phase extraction (SPE). nih.gov The labeled product is then stored under specific conditions, such as at -4°C, to prevent isotopic reversion back to the unlabeled form. nih.gov These ¹⁸O-labeled stercobilin isotopomers serve as ideal internal standards when spiked into biological samples, allowing for accurate quantification of endogenous stercobilin and its precursor stercobilinogen by mass spectrometry techniques like MALDI-FT-ICR MS or LC-MS. nih.gov

Table 2: Protocol for Synthesis of ¹⁸O-Labeled Stercobilin

| Step | Description |

| Reaction | Acid-catalyzed oxygen exchange. |

| Reactants | Stercobilin, 5% Trifluoroacetic acid (TFA), H₂¹⁸O. |

| Conditions | 70°C for 8 hours. |

| ¹⁸O Incorporation | Achieves approximately 64.8% incorporation. |

| Purification | Solid-Phase Extraction (SPE) using Oasis MAX cartridges. |

| Elution | 20:80 acetonitrile/water solution. |

| Storage | -4°C to prevent isotopic reversion. |

Application in Metabolomics and Pathway Delineation

Recent studies have utilized metabolomics to explore the connections between gut microbial metabolites and various health conditions. For instance, untargeted metabolome analysis has identified significant alterations in fecal metabolites, including stercobilinogen, in different disease states. researchgate.net In the context of obesity, metabolomic profiling of genetically obese (ob/ob) mice revealed significantly higher levels of the stercobilinogen derivative, stercobilin, in their feces compared to control mice. nih.gov Furthermore, stercobilin was detected in the plasma of these mice, suggesting it can be reabsorbed and enter systemic circulation, potentially contributing to low-grade chronic inflammation associated with obesity. nih.gov

Metabolomics has also been instrumental in linking gut microbiome dysbiosis to neurodevelopmental disorders. In a mouse model of Autism Spectrum Disorder (ASD), metabolomic analysis of fecal samples showed a significant depletion of stercobilinogen and its oxidized form, stercobilin. nih.govnih.govresearchgate.net This finding suggests that alterations in the gut microbiota composition in ASD can impact the metabolic pathway responsible for bilirubin reduction, highlighting stercobilinogen as a potential biomarker for this condition. nih.govresearchgate.net

The integration of metabolomics with other "omics" technologies, such as transcriptomics and genomics, offers a more comprehensive understanding of the pathways involving stercobilinogen. slideshare.netnih.gov This multi-omics approach can reveal correlations between specific gut microbes, the expression of relevant genes (both microbial and host), and the resulting metabolite profiles. researchgate.netnih.gov For example, joint analysis of the transcriptome, metabolome, and microbiome has shown correlations between specific bacterial classes like Clostridia and Bacteroidia, and the levels of various metabolites, providing a more detailed picture of the gut ecosystem's influence on the host. nih.gov

In Vitro and In Vivo Experimental Models

Germ-Free Animal Models for Microbial Dependency Studies

Germ-free (gnotobiotic) animal models, which are raised in a sterile environment and lack any microorganisms, have been indispensable in demonstrating the absolute dependency of stercobilinogen synthesis on the gut microbiota. aimspress.comasu.edunih.gov Studies using germ-free rats have conclusively shown that in the absence of intestinal bacteria, bilirubin is not converted to urobilinogen and subsequently stercobilinogen; instead, it is excreted unchanged in the feces. nih.govscispace.comnih.govmdpi.com The feces and urine of these animals are devoid of urobilinogens. nih.govnih.gov

The pivotal role of the microbiome is further highlighted when these germ-free animals are colonized with specific bacteria or a conventional gut microbiota. Upon contamination with feces from conventional animals, ex-germfree rats begin to produce urobilins to the same extent as their conventional counterparts. nih.govscispace.comnih.gov More specifically, the introduction of a single bacterial strain, such as Clostridium ramosum, to germ-free rats leads to the production of stercobilinogen. mdpi.com The subsequent addition of other bacteria, like Escherichia coli, can further increase the production of these metabolites, although not always to the levels seen in conventional animals. nih.govmdpi.com These experiments provide unequivocal evidence that the reduction of bilirubin to stercobilinogen is a process exclusively mediated by the gut microbiota. nih.govmdpi.com

| Animal Model | Microbial Status | Key Finding Regarding Stercobilinogen | Reference(s) |

| Rat | Germ-Free | Absence of urobilinogens in feces and urine. | nih.govscispace.comnih.gov |

| Rat | Ex-Germ-Free (Colonized with conventional microbiota) | Production of urobilins comparable to conventional rats. | nih.govscispace.comnih.gov |

| Rat | Germ-Free colonized with Clostridium ramosum | Production of stercobilinogen is initiated. | mdpi.com |

| Rat | Germ-Free colonized with Clostridium ramosum and E. coli | Increased production of stercobilinogen. | nih.govmdpi.com |

Murine Models for Microbiome-Metabolite Studies (e.g., ASD models, obesity models)

Murine models have been instrumental in investigating the interplay between the gut microbiome and host metabolism, particularly in the context of specific diseases where stercobilinogen levels are altered. mdpi.com

In the field of neurodevelopmental disorders, mouse models of Autism Spectrum Disorder (ASD) have provided significant insights. nih.gov One such model, the Timothy syndrome (TS2-NEO) mouse, exhibits behavioral characteristics of ASD. nih.gov Studies on these mice have revealed a significant depletion of both stercobilinogen and its derivative, stercobilin, in their fecal matter compared to wild-type controls. nih.govnih.govresearchgate.netresearchgate.net This reduction, in the range of 40-45% for stercobilin, points towards an altered gut microbiota composition that affects bilirubin metabolism. nih.govresearchgate.netresearchgate.net These findings have led to the suggestion that fecal stercobilin could serve as a potential biomarker for ASD. nih.govresearchgate.net

Obesity is another area where murine models have shed light on the role of gut microbial metabolites. In genetically obese ob/ob mice, which are a model for obesity and type 2 diabetes, fecal levels of stercobilin were found to be significantly higher than in lean control mice. nih.gov This suggests a link between the gut microbiota composition in obesity and an increased production of stercobilin. Furthermore, the detection of stercobilin in the plasma of these obese mice indicates its potential for reabsorption and systemic circulation, where it may contribute to the low-level chronic inflammation characteristic of obesity. nih.gov

| Murine Model | Condition | Key Finding Regarding Stercobilinogen/Stercobilin | Reference(s) |

| Timothy syndrome (TS2-NEO) mouse | Autism Spectrum Disorder (ASD) | Significant depletion of fecal stercobilinogen and stercobilin. | nih.govnih.govresearchgate.netresearchgate.net |

| ob/ob mouse | Obesity | Significantly higher levels of fecal stercobilin. | nih.gov |

Bacterial Culture and Incubation Systems for Metabolite Production

In vitro bacterial culture and incubation systems are essential for identifying specific microorganisms responsible for the production of stercobilinogen and for studying the biochemical pathways involved. farabi.universitymdpi.com These systems allow researchers to grow specific bacterial strains in controlled anaerobic environments and analyze their metabolic capabilities. nih.govptbioch.edu.pl

To study the conversion of bilirubin, bacteria are typically grown in a suitable liquid medium, such as brain heart infusion (BHI) broth, supplemented with bilirubin. nih.gov The cultures are incubated anaerobically to mimic the conditions of the gut. After a period of incubation, the bacterial cells are separated from the culture medium, and the supernatant is analyzed for the presence of bilirubin reduction products like urobilinogen and stercobilinogen. nih.gov

Through such culture-based methods, several bacterial species have been identified as being capable of reducing bilirubin. These include various species of Clostridium, such as Clostridium perfringens and Clostridium difficile, as well as Bacteroides fragilis. nih.govptbioch.edu.pl However, the efficiency of this conversion can vary between different strains and species. mdpi.com For instance, some studies have shown that while Clostridium perfringens can reduce bilirubin to urobilinogen, it may not proceed to the formation of stercobilinogen. ptbioch.edu.pl These systems are crucial for isolating and characterizing the enzymes responsible for these transformations. nih.gov

Omics Approaches

Comparative Genomics for Enzyme Discovery and Characterization

Comparative genomics has emerged as a powerful tool for the discovery and characterization of enzymes involved in the stercobilinogen synthesis pathway, which had long remained elusive. youtube.comresearchgate.netnih.gov This approach involves comparing the genomes of closely related bacterial strains that exhibit different phenotypes—in this case, the ability or inability to reduce bilirubin. nih.govnews-medical.net

A landmark study successfully identified the enzyme responsible for the reduction of bilirubin to urobilinogen, a crucial step preceding stercobilinogen formation. nih.govnews-medical.net The researchers performed a comparative genomic analysis of five bilirubin-reducing bacterial strains and five closely related non-reducing strains. news-medical.net From a vast number of orthologous gene groups, they pinpointed a candidate gene, which they named bilirubin reductase (bilR). nih.gov

The function of the identified bilR gene was then confirmed by expressing it in a non-reducing bacterium, Escherichia coli, which subsequently gained the ability to reduce bilirubin. nih.gov Further genomic analysis revealed that the bilR gene is predominantly found in bacteria belonging to the Firmicutes phylum. nih.govnih.gov This discovery has provided a critical piece of the puzzle in understanding the gut microbiome's role in bilirubin metabolism and has opened up new avenues for research into the gut-liver axis. nih.govnih.gov

| Research Approach | Key Methodologies | Major Finding | Reference(s) |

| Comparative Genomics | Comparison of genomes from bilirubin-reducing and non-reducing bacterial strains. | Identification of the bilirubin reductase (bilR) gene. | nih.govresearchgate.netnews-medical.net |

| Functional Genomics | Expression of the bilR gene in a non-reducing host (E. coli). | Confirmation of BilR as the enzyme responsible for bilirubin reduction to urobilinogen. | nih.gov |

| Metagenomic Analysis | Surveying thousands of human gut metagenomes for the presence of bilR. | bilR is common in healthy adults but less prevalent in infants and individuals with IBD. | nih.govnih.gov |

Metagenomics for Microbial Prevalence and Gene Abundance Profiling

Metagenomics, the study of genetic material recovered directly from environmental samples, has revolutionized the understanding of the gut microbiome's role in human health and disease. This approach is particularly crucial in the study of stercobilinogen, as its formation is entirely dependent on the metabolic activities of intestinal bacteria. By analyzing the collective genomes of the gut microbiota, researchers can identify the specific microbial taxa responsible for the conversion of bilirubin to stercobilinogen and quantify the abundance of the genes encoding the necessary enzymes.

Detailed Research Findings:

Metagenomic analysis of fecal samples is a primary method for linking the levels of bilirubin-derived compounds to specific microbial populations. Research combining comparative genomics and biochemical analyses has been instrumental in identifying the microbial enzyme responsible for the reduction of bilirubin to urobilinogen, a direct precursor of stercobilinogen. nih.govresearchgate.netbiorxiv.org This enzyme, named bilirubin reductase (BilR), was a long-sought-after component of the heme degradation pathway. nih.govresearchgate.net

Studies have shown that the gene encoding bilirubin reductase, bilR, is predominantly found in bacteria belonging to the Firmicutes phylum. nih.govresearchgate.netresearchgate.net Analysis of thousands of human gut metagenomes has revealed significant differences in the prevalence of the bilR gene across various populations. nih.gov It is nearly ubiquitous in healthy adults, indicating that bilirubin reduction is a core function of a healthy adult microbiome. nih.govresearchgate.netebi.ac.uk In contrast, the prevalence of bilR is markedly lower in infants and individuals with inflammatory bowel disease (IBD), such as Crohn's disease and ulcerative colitis. nih.govresearchgate.netnews-medical.net This absence in infants correlates with the period when they are most susceptible to neonatal jaundice. news-medical.netscioverleaf.org The reduced prevalence in IBD patients suggests that the microbial dysbiosis associated with these conditions can directly impact the gut's capacity for bilirubin metabolism. nih.gov

While the discovery of bilR illuminates the pathway to urobilinogen, the subsequent enzymatic step—the reduction of urobilinogen to stercobilinogen—remains an area of active investigation. nih.gov It is known that certain bacteria, such as strains of Clostridium and Bacteroides, are capable of this conversion. mdpi.com For instance, germ-free animals colonized with Clostridium ramosum were found to produce stercobilinogen. mdpi.com However, the specific enzyme analogous to BilR for this final step has not yet been identified. nih.gov

The following tables summarize key findings from metagenomic research into the microbial prevalence and gene abundance related to the stercobilinogen pathway.

Table 1: Microbial Taxa Implicated in Bilirubin Reduction

This table details the bacterial species that have been identified through various methods, including metagenomic analysis, as being involved in the metabolism of bilirubin to urobilinogen and stercobilinogen.

| Phylum | Species | Role in Pathway | Citation |

| Firmicutes | Clostridium perfringens | Reduces bilirubin | researchgate.netresearchgate.net |

| Clostridium ramosum | Reduces bilirubin; Produces stercobilinogen | researchgate.netmdpi.com | |

| Clostridioides difficile | Reduces bilirubin | nih.govresearchgate.net | |

| Roseburia intestinalis | Predicted to encode bilirubin reductase (bilR) | nih.gov | |

| Faecalibacterium prausnitzii | Predicted to encode bilirubin reductase (bilR) | nih.gov | |

| Bacteroidetes | Bacteroides fragilis | Reduces bilirubin | nih.govresearchgate.net |

Table 2: Prevalence of Bilirubin Reductase (bilR) Gene in Human Gut Metagenomes

This table presents data from large-scale metagenomic surveys, showing the varying prevalence of the key gene responsible for converting bilirubin to urobilinogen across different human cohorts.

| Cohort | Prevalence of bilR Gene | Key Finding | Citation |

| Healthy Adults | Nearly universal | Bilirubin reduction is a core feature of the healthy adult gut microbiome. | nih.govresearchgate.netebi.ac.uk |

| Infants | Low prevalence, especially in the first few months | Correlates with the high-risk period for neonatal jaundice. | nih.govnews-medical.netscioverleaf.org |

| IBD Patients | Significantly lower than in healthy adults | Microbial dysbiosis in IBD may impair bilirubin reduction capacity. | nih.govresearchgate.netebi.ac.uk |

Biological Roles and Research Applications of Stercobilinogen

Contribution to Bilirubin (B190676) Homeostasis and Excretion Dynamics

Stercobilinogen is a central molecule in the final stages of heme catabolism, ensuring the efficient removal of bilirubin, the breakdown product of the heme portion of hemoglobin. wikipedia.orgebi.ac.uk The process begins when aged red blood cells are broken down by macrophages in the reticuloendothelial system, primarily in the spleen. ksumsc.commedrevise.co.uk This releases hemoglobin, which is separated into heme and globin. The heme molecule is then enzymatically converted into biliverdin (B22007) and subsequently reduced to unconjugated bilirubin. ksumsc.comksumsc.com

This unconjugated bilirubin is lipid-soluble and is transported in the bloodstream bound to albumin to the liver. teachmephysiology.com In the liver, the enzyme glucuronyltransferase conjugates bilirubin with glucuronic acid, forming water-soluble conjugated bilirubin. ksumsc.comteachmephysiology.com This conjugated form is then secreted as a component of bile into the small intestine. medrevise.co.ukksumsc.com

Once in the colon, gut bacteria play a crucial role in the further metabolism of conjugated bilirubin. medrevise.co.ukteachmephysiology.com These bacteria first deconjugate the bilirubin and then convert it into a series of colorless compounds known as urobilinogens, which includes stercobilinogen. ksumsc.comteachmephysiology.comnih.gov A significant portion of this stercobilinogen, approximately 70-80%, is oxidized by intestinal bacteria to form stercobilin (B1237259), the pigment that gives feces its characteristic brown color. ksumsc.comteachmephysiology.com

A smaller fraction of the urobilinogen (B88839), around 20%, is reabsorbed from the gut into the bloodstream, entering the enterohepatic circulation. ksumsc.comksumsc.com Most of this reabsorbed urobilinogen is taken up by the liver and re-excreted into the bile. ksumsc.com A minor amount, about 5%, is transported to the kidneys and excreted in the urine, where its oxidized form, urobilin (B239242), contributes to the yellow color of urine. ksumsc.com The absence of stercobilinogen and stercobilin in the stool, leading to clay-colored feces, can be an indicator of biliary obstruction. ksumsc.com

Table 1: Key Stages in Stercobilinogen Formation and Excretion

| Stage | Location | Key Molecules Involved | Process |

|---|---|---|---|

| Heme Breakdown | Reticuloendothelial System (e.g., Spleen) | Heme, Biliverdin, Unconjugated Bilirubin | Enzymatic conversion of heme from old red blood cells into unconjugated bilirubin. |

| Bilirubin Conjugation | Liver | Unconjugated Bilirubin, Glucuronic Acid, Conjugated Bilirubin | Unconjugated bilirubin is made water-soluble by conjugation with glucuronic acid. |

| Excretion into Gut | Bile Ducts to Small Intestine | Conjugated Bilirubin | Conjugated bilirubin is secreted as part of bile into the intestinal lumen. |

| Bacterial Conversion | Colon | Conjugated Bilirubin, Urobilinogen, Stercobilinogen | Gut bacteria deconjugate bilirubin and reduce it to urobilinogen and then stercobilinogen. |

| Final Excretion | Feces | Stercobilinogen, Stercobilin | Stercobilinogen is oxidized to stercobilin and excreted, giving feces its brown color. |

Role of Stercobilinogen-Derived Metabolites in Biological Processes

Recent research has begun to uncover the biological activities of stercobilinogen's oxidized form, stercobilin, and related pyrrolic pigments, suggesting they are more than just waste products.

Studies have indicated that stercobilin, the metabolite derived from stercobilinogen, can modulate inflammatory pathways. Research has shown that stercobilin can induce pro-inflammatory responses. researchgate.netnih.gov For example, in laboratory studies using mouse macrophage cells, stercobilin at concentrations of 20 and 30 µM was found to activate NF-κB, a key transcription factor in inflammation. caymanchem.com This activation led to an increased expression of pro-inflammatory genes, including those for tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). caymanchem.com These findings suggest that stercobilin, particularly at elevated levels, could contribute to low-grade chronic inflammation. researchgate.net

Intriguing research has explored the potential of stercobilin and other related pyrrolic pigments as enzyme inhibitors. A notable study investigated their ability to inhibit HIV-1 protease, a critical enzyme for the replication of the human immunodeficiency virus. nih.govnih.gov The study found that stercobilin, along with biliverdin, bilirubin, and urobilin, exhibited inhibitory activity against recombinant HIV-1 protease at low micromolar concentrations. nih.govnih.gov This has led to the suggestion that bile pigments could be a novel class of lead compounds for the development of new protease inhibitors. nih.govwikipedia.org

Emerging evidence suggests a link between stercobilinogen-derived metabolites and lipid metabolism, particularly in the context of obesity. nih.gov Studies in obese (ob/ob) mice have shown significantly higher levels of fecal and plasma stercobilin compared to control mice. researchgate.netcaymanchem.com This increase in stercobilin was associated with pro-inflammatory activities. researchgate.netnih.gov It has been proposed that stercobilin may not only contribute to inflammation but also play a role in altering lipid metabolism, potentially through the C/EBPβ pathway, which is involved in adipogenesis. nih.gov These findings point to a potential role for stercobilin in the pathophysiology of obesity and related conditions like type II diabetes. nih.gov

Potential as Enzyme Inhibitors (e.g., HIV-1 Protease) for Related Pyrrolic Pigments

Stercobilinogen as a Research Biomarker

The levels of stercobilinogen and its oxidized product, stercobilin, in biological samples are being increasingly investigated for their potential as research biomarkers. Given that its formation is dependent on both liver function and the gut microbiome, alterations in stercobilinogen levels can reflect changes in these systems.

For instance, reduced fecal levels of stercobilinogen are a hallmark of obstructive jaundice, indicating a blockage in the bile ducts. ksumsc.com It is also used as a diagnostic marker for certain gastrointestinal disorders and to assess liver function. More recently, research has explored its potential in other areas. Studies in mouse models of Autism Spectrum Disorder (ASD) have reported a significant depletion of fecal stercobilin and, to a lesser extent, stercobilinogen. researchgate.netnih.gov This finding suggests a possible link between gut microbiome dysbiosis, altered bilirubin metabolism, and ASD, opening up new avenues for biomarker research in neurodevelopmental disorders. nih.gov Furthermore, because stercobilin itself can trigger pathological events, it is considered a potential "bioactive" biomarker for the early diagnosis of certain disorders. nih.gov

Table 2: Research Applications of Stercobilinogen and Stercobilin

| Area of Research | Metabolite | Finding/Potential Application | Reference |

|---|---|---|---|

| Inflammation | Stercobilin | Induces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) via NF-κB activation. | researchgate.netcaymanchem.com |

| Enzyme Inhibition | Stercobilin and related pigments | Inhibits HIV-1 protease at low micromolar concentrations. | nih.govnih.gov |

| Obesity and Metabolism | Stercobilin | Elevated levels found in obese mice, linked to inflammation and potential alterations in lipid metabolism. | nih.govresearchgate.net |

| Biomarker for Liver/Bile Duct Function | Stercobilinogen | Absence or reduction in feces indicates obstructive jaundice. | ksumsc.com |

| Biomarker for Autism Spectrum Disorder (ASD) | Stercobilin/Stercobilinogen | Depletion observed in fecal samples of ASD mouse models. | researchgate.netnih.gov |

Indicator in Studies Related to Heme and Bilirubin Metabolism

Stercobilinogen is a critical intermediate in the catabolic pathway of heme, the iron-containing component of hemoglobin. smolecule.com Its formation and subsequent excretion are direct reflections of the body's process for breaking down aged red blood cells and recycling their components. saskoer.ca This makes stercobilinogen a valuable indicator in research focused on heme and bilirubin metabolism.

The metabolic journey begins when senescent erythrocytes are broken down by macrophages, releasing heme. wikipedia.org The heme ring is enzymatically cleaved by heme oxygenase to form biliverdin, which is then rapidly reduced to bilirubin by biliverdin reductase. This initial form, known as unconjugated bilirubin, is lipid-soluble and is transported to the liver bound to albumin. saskoer.ca In the liver, the enzyme UDP-glucuronosyltransferase (UDPGT) conjugates bilirubin with glucuronic acid, forming water-soluble bilirubin diglucuronide. nih.govmedmastery.com

This conjugated bilirubin is excreted into the intestines as a component of bile. medmastery.com Its fate from this point is entirely dependent on the metabolic activity of the gut microbiota. nih.gov The measurement of stercobilinogen and its precursor, urobilinogen, in fecal and urine samples provides a non-invasive window into the efficiency of the heme degradation pathway. For instance, in cases of complete biliary obstruction, conjugated bilirubin cannot reach the intestine, leading to an absence of urobilinogen and stercobilinogen in the feces, which results in pale, clay-colored stools. medmastery.comwikipedia.org Conversely, conditions with high rates of red blood cell destruction (hemolysis) can lead to increased production of bilirubin and consequently higher levels of fecal stercobilinogen. wikipedia.org Therefore, in a research context, quantifying stercobilinogen provides crucial data points for studying liver function, biliary tract patency, and hemolytic diseases. ontosight.ai

Table 1: Key Stages of Heme Catabolism Leading to Stercobilinogen

| Metabolic Step | Initial Substrate | Key Enzyme/Process | Resulting Product | Location |

| Heme Breakdown | Heme | Heme Oxygenase | Biliverdin, Iron (Fe³⁺), Carbon Monoxide (CO) | Macrophages |

| Biliverdin Reduction | Biliverdin | Biliverdin Reductase | Unconjugated Bilirubin | Macrophages |

| Bilirubin Conjugation | Unconjugated Bilirubin | UDP-glucuronosyltransferase (UDPGT) | Conjugated Bilirubin (Bilirubin diglucuronide) | Liver (Hepatocytes) |

| Intestinal Conversion | Conjugated Bilirubin | Bacterial β-glucuronidases | Unconjugated Bilirubin | Intestine |

| Bilirubin Reduction | Unconjugated Bilirubin | Bacterial Reductases (e.g., BilR) | Urobilinogen | Intestine |

| Urobilinogen Reduction | Urobilinogen | Bacterial Reductases | Stercobilinogen | Intestine |

Marker for Gut Microbiota Activity and Dysbiosis

The conversion of bilirubin to urobilinogen and subsequently to stercobilinogen is exclusively performed by the gut microbiota. nih.govresearchgate.net This makes stercobilinogen a direct metabolite of microbial action and a functional biomarker for the metabolic capacity of the intestinal ecosystem. Early research involving germ-free rats demonstrated this dependency; these animals, lacking a conventional gut microbiota, did not produce stercobilinogen. nih.gov The production of urobilinoids only commenced after colonization with specific bacteria, such as Clostridium species. nih.gov

Dysbiosis, an imbalance in the composition and function of the gut microbiota, is associated with numerous diseases, including inflammatory bowel disease (IBD) and metabolic disorders. frontiersin.orgjnmjournal.org Since stercobilinogen production relies on a healthy, functional microbiome, its levels can be indicative of such an imbalance. For example, research has shown that the prevalence of the gene encoding for bilirubin reductase, the enzyme that produces urobilinogen, is significantly decreased in patients with IBD (Crohn's disease and ulcerative colitis) compared to healthy individuals. nih.gov This suggests that the dysbiosis characteristic of IBD may impair the gut's ability to process bilirubin, potentially leading to lower levels of stercobilinogen.

Furthermore, some research has explored the link between gut metabolites and neurodevelopmental disorders. In a mouse model of Autism Spectrum Disorder (ASD), a significant depletion of fecal stercobilin (the oxidized form of stercobilinogen) and a less pronounced depletion of stercobilinogen were observed compared to control mice. researchgate.netsci-hub.se This finding points to a potential disruption in bilirubin metabolism or microbial dysbiosis in the ASD model, highlighting stercobilinogen's role as a potential marker for investigating the gut-brain axis. researchgate.net

Table 2: Stercobilinogen as an Indicator of Gut Microbiota Status

| Condition | Gut Microbiota State | Impact on Stercobilinogen Production | Research Finding |

| Healthy/Eubiosis | Diverse and functional microbiota, presence of bilirubin-reducing bacteria (e.g., Clostridium) | Normal production of stercobilinogen | Stercobilinogen is consistently produced and excreted. nih.gov |

| Germ-Free State | Absence of microbiota | No production of stercobilinogen | Germ-free rats excrete zero micromoles of stercobilinogen. nih.gov |

| Dysbiosis (e.g., IBD) | Altered microbial composition, reduced prevalence of bilirubin-reducing bacteria | Impaired or reduced production of stercobilinogen | A significantly lower prevalence of the bilirubin reductase enzyme is found in metagenomes from IBD patients. nih.gov |

| Antibiotic Use | Disruption of microbial communities | Temporary reduction or cessation of stercobilinogen production | Antibiotic treatment can alter bacterial composition, affecting the formation of bilirubin derivatives. nih.gov |

Application in Metabolic Pathway Delineation

Stercobilinogen serves as a key checkpoint in the scientific elucidation of the heme catabolic pathway. medkoo.com Its unique position as a product of anaerobic bacterial metabolism allows researchers to precisely map the final stages of bilirubin disposal. By identifying and quantifying stercobilinogen and its related compounds, scientists have been able to delineate the multi-step transformation that begins in human cells and concludes through the action of gut microbes.

The metabolic sequence is as follows:

Heme to Bilirubin: Occurs within human tissues (macrophages and liver).

Bilirubin to Urobilinogen: Conjugated bilirubin is secreted into the gut, where bacterial enzymes first deconjugate it and then reduce it to the colorless urobilinogen. nih.govnih.gov The enzyme responsible has been identified as bilirubin reductase (BilR). nih.gov

Urobilinogen to Stercobilinogen: A subset of gut bacteria further reduces urobilinogen to form stercobilinogen.

Stercobilinogen to Stercobilin: Upon exposure to air (oxygen), the colorless stercobilinogen is oxidized to stercobilin, the pigment that gives feces its characteristic brown color. wikipedia.org

Studying this pathway has been crucial for understanding the symbiotic relationship between humans and their gut flora. The identification of specific bacteria, such as Clostridium perfringens, capable of converting bilirubin all the way to stercobilin, has provided direct evidence of the microbiome's role in this essential physiological process. ontosight.airesearchgate.net The analysis of these metabolites helps researchers distinguish between different types of jaundice and investigate the pathophysiology of liver and gastrointestinal diseases. wikipedia.org

Assessment Tool for Gut Health Interventions in Research Settings

Given that stercobilinogen levels reflect the functional capacity of the gut microbiota, they can be used in research as a tool to assess the impact of interventions aimed at modulating gut health. mynutriweb.com Such interventions include the administration of probiotics, prebiotics, or specific dietary changes. nih.govnih.gov The underlying principle is that a successful intervention that restores or enhances a healthy microbial community (eubiosis) should also restore or normalize the metabolic functions of that community, including the bilirubin reduction pathway. frontiersin.org

In a research setting, an experimental design could involve:

Baseline Measurement: Quantifying fecal stercobilinogen levels in subjects before an intervention to establish a baseline.

Intervention: Administering a probiotic, a high-fiber diet, or another modulator.

Follow-up Measurement: Re-evaluating fecal stercobilinogen levels after the intervention period.

An increase in stercobilinogen from a previously low or undetectable level could indicate the successful colonization of beneficial bacteria or the stimulation of a functional metabolic pathway that was previously impaired. For example, studies on probiotics often aim to determine if the administered strains can alter the gut environment and its metabolic output. nih.gov While many studies focus on short-chain fatty acids, monitoring metabolites like stercobilinogen could provide additional evidence of functional changes in the microbiome. This makes stercobilinogen a potential biomarker for assessing the efficacy of therapies designed to correct dysbiosis. gutmicrobiotaforhealth.commdpi.com

Table 3: Hypothetical Application of Stercobilinogen in Gut Health Intervention Research

| Research Question | Intervention | Hypothesized Impact on Gut Microbiota | Expected Change in Stercobilinogen | Interpretation |

| Does probiotic X restore microbial function after antibiotic treatment? | Administration of a probiotic containing bilirubin-reducing strains. | Restoration of key microbial populations disrupted by antibiotics. | Increase from post-antibiotic low levels towards pre-antibiotic baseline. | The probiotic helps re-establish a functional bilirubin reduction pathway. |

| Can a prebiotic fiber supplement enhance gut metabolic activity? | Daily intake of a specific prebiotic fiber (e.g., inulin). | Stimulation of beneficial bacteria, including those that produce reductases. | Increase in fecal stercobilinogen levels compared to baseline. | The prebiotic successfully modulated the microbiota, enhancing its metabolic capacity. |

| How does a dietary shift impact gut function in patients with dysbiosis? | Shift from a Western diet to a high-fiber, plant-based diet. | Increased microbial diversity and abundance of fiber-fermenting bacteria. | Normalization of stercobilinogen levels (increase if initially low). | Dietary intervention positively remodeled the gut microbiome's functional output. |

Comparative Biochemistry and Evolutionary Aspects of Stercobilinogen Metabolism

Species-Specific Variations in Bilirubin (B190676) Metabolism and Urobilinoid Production

The fundamental process of heme degradation to biliverdin (B22007) and then to bilirubin is a conserved pathway in vertebrates. microbenotes.com However, the subsequent metabolism and excretion of these products exhibit considerable diversity across different animal groups.

In most mammals , conjugated bilirubin is excreted into the intestine via bile, where gut bacteria metabolize it into urobilinogen (B88839) and stercobilinogen. wikipedia.org The latter is then oxidized to stercobilin (B1237259), which gives feces its characteristic brown color. wikipedia.orghyphadiscovery.com A portion of urobilinogen is reabsorbed and excreted in the urine as urobilin (B239242). wikipedia.org The daily production rate of bilirubin in healthy adult humans is 3 to 4 mg/kg/24 hr, while in healthy term infants, it is higher, at 6 to 8 mg/kg/24 hr. oncohemakey.com Variations in gut microbial composition can influence the efficiency of urobilinoid production. For instance, obese individuals have been shown to have altered gut microbiota and increased levels of urobilinoids. nih.gov

Birds and most reptiles excrete nitrogenous waste primarily as uric acid, a semi-solid paste, to conserve water. stanford.eduquizlet.com Their metabolism of heme to bilirubin is similar to mammals, but the final excretion products and the role of microbial metabolism in their gut can differ. While the capacity of their gut microbes to break down uric acid and urea (B33335) has been documented, the specifics of bilirubin reduction to stercobilinogen in these groups are less well-characterized. nih.gov The production of uric acid is energetically more costly than urea production in mammals. stanford.edu

Fish primarily excrete nitrogenous waste as ammonia (B1221849) through their gills. quizlet.com While they possess the enzymatic machinery for heme degradation, the extent and nature of urobilinoid production and the contribution of their gut microbiota to this process are not as extensively studied as in mammals. Some aquatic reptiles, like turtles, also excrete ammonia. quizlet.com

The blood-sucking insect Rhodnius prolixus presents a unique heme degradation pathway, where heme is modified before the porphyrin ring is cleaved, a process different from all other studied organisms. pnas.org This highlights the diverse evolutionary strategies for managing heme toxicity.

A comparative look at different animal classes reveals these key distinctions:

| Animal Class | Primary Nitrogenous Waste | Key Features of Bilirubin/Urobilinoid Metabolism |

| Mammals | Urea | Well-characterized microbial reduction of bilirubin to urobilinogen and stercobilinogen in the gut. wikipedia.org |

| Birds | Uric Acid | Excrete nitrogenous waste as a semi-solid to conserve water; specifics of gut microbial bilirubin reduction are less defined. stanford.eduquizlet.com |

| Reptiles | Uric Acid or Ammonia/Urea | Varies with habitat; terrestrial reptiles primarily excrete uric acid, while some aquatic species excrete ammonia or urea. quizlet.com |

| Fish | Ammonia | Primarily excrete waste via gills; detailed pathways of microbial bilirubin metabolism in the gut are not well-established. quizlet.com |

Phylogenetic Distribution of Bilirubin-Reducing Enzymes Across Microbial Taxa

The reduction of bilirubin to urobilinogen, a critical step preceding stercobilinogen formation, is exclusively carried out by gut bacteria. nih.gov The key enzyme responsible for this conversion, bilirubin reductase (BilR), has been identified and characterized. nih.govnews-medical.net The distribution of this enzyme is not uniform across all gut microbes and shows significant phylogenetic patterns.

Research has shown that the gene encoding bilirubin reductase, bilR, is predominantly found in bacteria belonging to the phylum Firmicutes . nih.govthe-scientist.com Within this phylum, species from the class Clostridia are prominent bilirubin reducers. nih.gov Identified species capable of bilirubin reduction include Clostridium perfringens, Clostridium difficile, and Clostridium ramosum. nih.gov

A phylogenetic analysis of the bilirubin reductase enzyme family has revealed that it can be divided into three distinct clades with different structural features. nih.govresearchgate.net These clades show significant associations with specific animal hosts, their gastrointestinal anatomy, and diet, suggesting that the evolution of bilirubin reductase has been shaped by the host environment. nih.govresearchgate.net For instance, the long variant of the bilR gene is widely distributed across multiple phyla, while a shorter variant appears to be more exclusive to Firmicutes. nih.gov

The distribution of bilirubin-reducing capabilities has been observed in the following microbial taxa:

| Phylum | Class | Species with Identified Bilirubin Reductase Activity |

| Firmicutes | Clostridia | Clostridium perfringens, Clostridium difficile, Clostridium ramosum, Clostridium symbiosum, Clostridium sp. M62/1 nih.gov |

| Bacilli | Identified as a class containing species with the bilR gene. nih.gov | |

| Bacteroidetes | Bacteroidia | Bacteroides fragilis nih.gov |

| Actinobacteria | Parolsenella genus (outside of Firmicutes) has been found with the short variant of the bilR gene. nih.gov |

The presence of bilR is a common feature in the gut microbiome of healthy human adults but is often absent in infants, which may correlate with their susceptibility to neonatal jaundice. news-medical.net Its prevalence is also lower in patients with inflammatory bowel disease (IBD). hyphadiscovery.comnews-medical.net

Evolutionary Implications of Heme Degradation Pathways and Associated Microbial Interactions

The heme degradation pathway is an evolutionarily conserved response to the oxidative stress posed by free heme. microbenotes.com The co-evolution of this pathway with the gut microbiome highlights a complex and mutually beneficial relationship between hosts and their resident microbes.

From an evolutionary perspective, the ability of gut microbes to metabolize host-derived compounds like bilirubin provides them with a competitive advantage. nih.gov Bilirubin can serve as a terminal electron acceptor for anaerobic respiration in the gut, a niche filled by bacteria possessing bilirubin reductase. nih.govnih.gov This metabolic capability is a key aspect of the host-microbe symbiosis, where the host benefits from the detoxification and excretion of heme byproducts, and the microbes gain a metabolic substrate.

The evolution of bilirubin reductase appears to be closely tied to the host environment. nih.govresearchgate.net The association of different enzyme clades with specific animal hosts and their physiological traits suggests a process of adaptive evolution. nih.govresearchgate.net This host-specificity indicates that the gut microbiome has evolved in concert with the host's physiology to efficiently process heme waste products. nih.gov This co-evolutionary history is also reflected in the observation that some gut microbes that have been with humans for long evolutionary periods have become more dependent on the host gut environment, exhibiting traits like smaller genomes. mpg.de

The degradation of heme and the subsequent microbial metabolism of bilirubin are integral to the gut-liver axis, which maintains homeostasis of various molecules. nih.gov The loss of certain ancestral bacterial species from the human gut microbiome might be linked to an increased risk of chronic diseases, underscoring the importance of these long-standing microbial partnerships. biorxiv.org The entire process, from heme breakdown to the eventual formation of stercobilinogen and its excretion, represents a sophisticated example of metabolic cooperation between a host and its intestinal microbiota, shaped by millions of years of evolution. mdpi.com

Future Directions and Emerging Research Avenues in Stercobilinogen Studies

Discovery and Characterization of Urobilinoid Transporters Involved in Enterohepatic Circulation

A portion of the urobilinoids produced in the gut, including urobilinogen (B88839) and stercobilinogen, is reabsorbed from the intestine and enters the portal circulation, returning to the liver in a process known as enterohepatic circulation. ksumsc.comwikipedia.orggpnotebook.comgpnotebook.com While most urobilinogen is re-excreted by the liver into the bile, a small amount enters systemic circulation and is excreted by the kidneys. ksumsc.com The physiological purpose of this reabsorption and recycling of urobilinoids is not yet fully understood. nih.gov

A key unanswered question in this area is the identity of the transport proteins responsible for moving urobilinoids across the intestinal epithelium and into the portal blood. While the transporters involved in bilirubin (B190676) uptake and excretion by the liver, such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated protein 2 (MRP2), are well-characterized, the specific transporters for urobilinoids like stercobilinogen have not been identified. nih.gov Research suggests that urobilinogen may be absorbed passively, but dedicated transporters could also be involved, influencing the efficiency of reabsorption.

Emerging research should aim to identify these putative urobilinoid transporters. Such studies could employ techniques like expression cloning in cell lines or proteomic analysis of intestinal epithelial cells to find proteins that bind to and transport stercobilinogen. Characterizing these transporters would not only enhance our understanding of the gut-liver axis but could also present novel targets for modulating systemic levels of urobilinoids.

Therapeutic Strategies Targeting Microbial Stercobilinogen Pathways